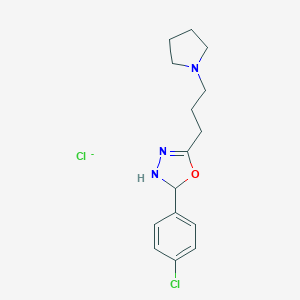
2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadi azole chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole chloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CL-218,872 and is a selective antagonist of the kappa opioid receptor.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole chloride has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of pain management. As a selective antagonist of the kappa opioid receptor, CL-218,872 has been shown to have analgesic effects in animal models of pain.
In addition to its potential applications in pain management, CL-218,872 has also been studied for its potential use in the treatment of addiction. Studies have shown that this compound can reduce drug-seeking behavior in animals that have been trained to self-administer drugs such as cocaine and heroin.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole chloride is related to its selective antagonism of the kappa opioid receptor. This receptor is involved in the regulation of pain perception, mood, and addiction. By blocking the activity of this receptor, CL-218,872 can modulate these processes and produce analgesic and anti-addictive effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole chloride are complex and depend on the specific context in which the compound is used. In general, this compound has been shown to produce analgesic effects in animal models of pain and reduce drug-seeking behavior in animals that have been trained to self-administer drugs such as cocaine and heroin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole chloride is its selectivity for the kappa opioid receptor. This selectivity allows researchers to study the specific effects of blocking this receptor without interfering with other opioid receptors. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole chloride. One area of interest is the development of more potent and selective kappa opioid receptor antagonists. Another potential direction is the investigation of the effects of CL-218,872 on other physiological processes, such as inflammation and immune function. Finally, there is also potential for the development of novel therapeutics based on the structure of this compound.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole chloride can be achieved through a multi-step process. The first step involves the reaction of 1,2-diaminopropane with 4-chlorobenzaldehyde to form the intermediate compound, 2-(4-chlorophenyl)-5-(3-aminopropyl)-1,3,4-oxadiazole. This intermediate compound is then reacted with 1-chloro-3-(pyrrolidin-1-yl)propane to form the final product, 2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole chloride.
Propriétés
Numéro CAS |
102504-34-7 |
|---|---|
Nom du produit |
2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadi azole chloride |
Formule moléculaire |
C15H20Cl2N3O- |
Poids moléculaire |
329.2 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole;chloride |
InChI |
InChI=1S/C15H20ClN3O.ClH/c16-13-7-5-12(6-8-13)15-18-17-14(20-15)4-3-11-19-9-1-2-10-19;/h5-8,15,18H,1-4,9-11H2;1H/p-1 |
Clé InChI |
ZFQVYAJFXIBCIF-UHFFFAOYSA-M |
SMILES |
C1CCN(C1)CCCC2=NNC(O2)C3=CC=C(C=C3)Cl.[Cl-] |
SMILES canonique |
C1CCN(C1)CCCC2=NNC(O2)C3=CC=C(C=C3)Cl.[Cl-] |
Synonymes |
2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadi azole chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B9519.png)
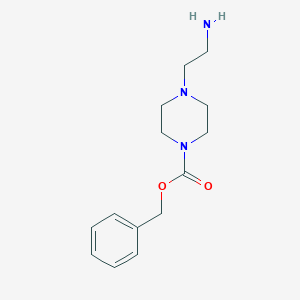
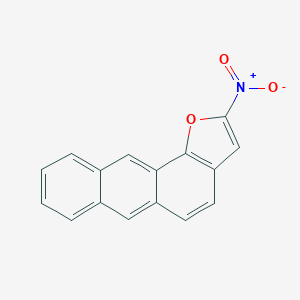
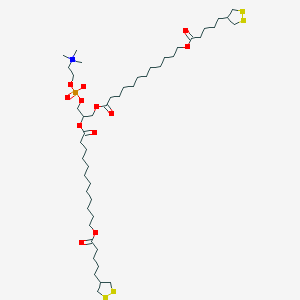

![Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate](/img/structure/B9530.png)

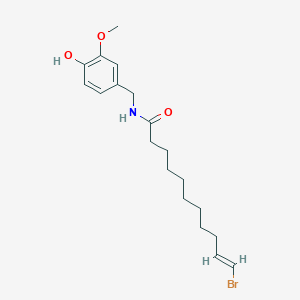


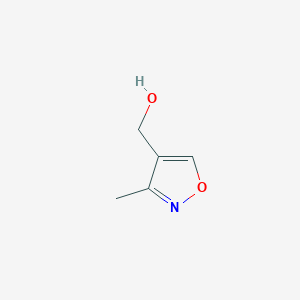
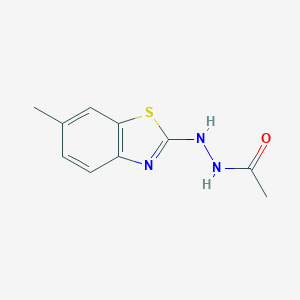
![2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B9546.png)
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B9549.png)